molecular formula C20H15N3O B2772683 2-{2-[(4-Phenylphenyl)methylidene]hydrazin-1-yl}-1,3-benzoxazole CAS No. 454225-95-7

2-{2-[(4-Phenylphenyl)methylidene]hydrazin-1-yl}-1,3-benzoxazole

Cat. No.: B2772683
CAS No.: 454225-95-7
M. Wt: 313.36
InChI Key: MBAIITUQYYRRTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(4-Phenylphenyl)methylidene]hydrazin-1-yl}-1,3-benzoxazole ( 454225-95-7) is a benzoxazole-based chemical compound offered for research use. The benzoxazole scaffold is recognized in medicinal chemistry as a versatile framework for developing bioactive molecules due to its structural similarity to important heterocycles found in various therapeutic agents . Benzoxazole derivatives are associated with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects . Recent scientific investigations into novel 2-arylbenzoxazole derivatives have demonstrated that these compounds can exhibit promising antiproliferative activity against a diverse panel of human cancer cell lines, such as non-small cell lung cancer (NCI-H460), with some derivatives showing enhanced activity compared to reference drugs like etoposide . Furthermore, certain benzoxazole derivatives have shown notable antibacterial activity against challenging pathogens, including the Gram-negative bacterium Pseudomonas aeruginosa and the Gram-positive bacterium Enterococcus faecalis citation:1]. The biological activity of benzoxazole derivatives is highly influenced by substitutions on the core structure, particularly at the 2- and 5- positions of the benzoxazole ring, which can optimize interactions with key biomolecular targets . This hydrazine-functionalized derivative represents a candidate for further design and optimization in drug discovery efforts, particularly in the search for new antiproliferative and anti-infective agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[(E)-(4-phenylphenyl)methylideneamino]-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c1-2-6-16(7-3-1)17-12-10-15(11-13-17)14-21-23-20-22-18-8-4-5-9-19(18)24-20/h1-14H,(H,22,23)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAIITUQYYRRTC-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-Phenylphenyl)methylidene]hydrazin-1-yl}-1,3-benzoxazole typically involves the condensation of [1,1’-Biphenyl]-4-carboxaldehyde with 2-hydrazinyl-1,3-benzoxazole. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-Phenylphenyl)methylidene]hydrazin-1-yl}-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{2-[(4-Phenylphenyl)methylidene]hydrazin-1-yl}-1,3-benzoxazole has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes .

Mechanism of Action

The mechanism of action of 2-{2-[(4-Phenylphenyl)methylidene]hydrazin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage and benzoxazole ring play crucial roles in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methylphenyl)methylidene]hydrazin-1-yl}-1,3-benzoxazole
  • 2-{2-[(4-Chlorophenyl)methylidene]hydrazin-1-yl}-1,3-benzoxazole
  • 2-{2-[(4-Nitrophenyl)methylidene]hydrazin-1-yl}-1,3-benzoxazole

Uniqueness

2-{2-[(4-Phenylphenyl)methylidene]hydrazin-1-yl}-1,3-benzoxazole is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity.

Biological Activity

2-{2-[(4-Phenylphenyl)methylidene]hydrazin-1-yl}-1,3-benzoxazole (CAS No. 454225-95-7) is a synthetic compound that belongs to the benzoxazole family. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • Molecular Formula: C20_{20}H15_{15}N3_3O
  • Molecular Weight: 313.35 g/mol
  • CAS Number: 454225-95-7

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. In a study focused on a series of benzoxazole compounds, it was found that certain derivatives displayed broad-spectrum activity against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 250 to 7.81 µg/ml, demonstrating promising antimicrobial efficacy compared to standard drugs like fluconazole .

Anticancer Activity

Benzoxazole derivatives are also being investigated for their anticancer potential. A comprehensive review highlighted that many compounds in this class have shown selective cytotoxicity against tumorigenic cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the benzoxazole scaffold can enhance anticancer activity. For instance, compounds with specific substitutions on the benzoxazole ring have been linked to increased potency against cancer cells .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, some studies suggest that benzoxazole derivatives may possess anti-inflammatory effects. These compounds are believed to inhibit inflammatory pathways, although specific data on this compound is limited in this area. Further research is needed to elucidate these effects and their mechanisms of action.

Case Studies

  • Antimicrobial Study : A series of benzoxazole derivatives were synthesized and tested for antimicrobial activity. The study found that many compounds exhibited significant activity against resistant strains of bacteria and fungi, suggesting potential for development into therapeutic agents .
  • Cytotoxicity Evaluation : In vitro assays demonstrated that certain benzoxazole derivatives had cytotoxic effects on various cancer cell lines, with some showing IC50 values in the low micromolar range. This highlights the potential of these compounds as lead candidates for cancer therapy .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialBroad-spectrum activity against bacteria and fungi
AnticancerSelective cytotoxicity against tumorigenic cells
Anti-inflammatoryPotential inhibition of inflammatory pathways

Q & A

Q. What are the standard protocols for synthesizing 2-{2-[(4-Phenylphenyl)methylidene]hydrazin-1-yl}-1,3-benzoxazole and its analogs?

  • Methodological Answer : The compound can be synthesized via condensation reactions between hydrazine derivatives and substituted benzaldehydes. For example:

Prepare a hydrazine precursor (e.g., 2-hydrazinobenzoxazole) by reacting benzoxazole with hydrazine hydrate under reflux in ethanol .

React the hydrazine intermediate with 4-phenylbenzaldehyde in a 1:1 molar ratio in ethanol or methanol under acidic (e.g., glacial acetic acid) or basic catalysis.

Purify the product via recrystallization (e.g., using ethanol/water mixtures) and confirm purity via melting point analysis (SMP10 apparatus) and TLC .
Characterization typically involves ¹H/¹³C NMR (Bruker 400 MHz), FT-IR (Shimadzu IR Tracer-100), and elemental analysis .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • ¹H NMR : Look for peaks corresponding to the hydrazine NH (~δ 10–12 ppm), benzoxazole protons (aromatic region, δ 7–8.5 ppm), and methylidene protons (δ 8–9 ppm) .
  • X-ray diffraction : Resolve crystal packing and confirm bond angles/distances (e.g., 2-(2-ethoxycarbonyl-6-hydroxy-3,4,5-trichlorophenyl)benzoxazole structures in ).
  • Mass spectrometry : Confirm molecular ion peaks matching the molecular formula (C₂₀H₁₅N₃O) .

Q. What initial biological screening assays are suitable for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antimicrobial activity : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Antioxidant potential : Perform DPPH radical scavenging assays; compare IC₅₀ values with ascorbic acid controls .
  • Cytotoxicity : Screen against human cell lines (e.g., HEK-293) using MTT assays to establish safety thresholds .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence biological activity?

  • Methodological Answer : Systematic SAR studies are critical:
  • Introduce electron-withdrawing (e.g., -NO₂, -Cl) or electron-donating (e.g., -OCH₃) groups at the 4-position of the biphenyl moiety.
  • Assess changes in HIV-1 RT inhibition (e.g., EC₅₀ values via enzymatic assays) and antimicrobial potency. For example, 4-methoxyphenyl substitutions enhance dual inhibition of HIV RT polymerase/ribonuclease .
  • Use molecular docking (e.g., AutoDock Vina) to map interactions with target proteins (e.g., HIV RT p66 subunit) .

Q. What computational strategies can predict pharmacokinetic and toxicity profiles?

  • Methodological Answer : Combine DFT calculations (e.g., Gaussian 09) for electronic properties with in silico ADMET predictions :
  • Lipinski’s Rule of Five : Evaluate solubility and permeability using SwissADME.
  • Toxicity : Predict hepatotoxicity via ProTox-II and cytochrome P450 inhibition using admetSAR .
  • Molecular dynamics simulations : Analyze binding stability (e.g., RMSD plots) over 100-ns trajectories in GROMACS .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Address variability via:
  • Standardized protocols : Fix inoculum size (e.g., 1×10⁶ CFU/mL) in antimicrobial assays to minimize inter-lab discrepancies .
  • Dose-response normalization : Report IC₅₀/EC₅₀ values relative to positive controls (e.g., ciprofloxacin for bacteria).
  • Meta-analysis : Compare data across studies using tools like RevMan, focusing on compounds with ≥80% structural similarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.